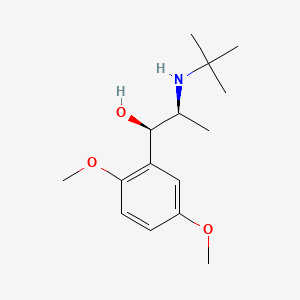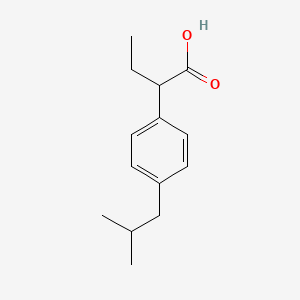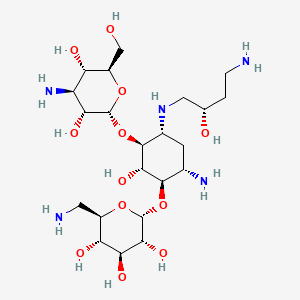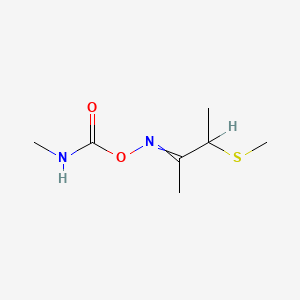![molecular formula C15H12N2O2 B1668166 4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione CAS No. 1104546-89-5](/img/structure/B1668166.png)
4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione
説明
“4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione” is a chemical compound with the molecular formula C15H12N2O2 . It has a molecular weight of 252.27 g/mol . The compound is also known by other names such as BYK204165 and PARP Inhibitor XIV .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrrole ring and an isoquinoline dione group . The InChI string for the compound is InChI=1S/C15H12N2O2/c1-17-8-4-5-10(17)9-13-11-6-2-3-7-12(11)14(18)16-15(13)19/h2-9H,1H3,(H,16,18,19)/b13-9- . The compound’s structure can be represented by the SMILES string CN1C=CC=C1/C=C\2/C3=CC=CC=C3C(=O)NC2=O .Physical And Chemical Properties Analysis
The compound has a molecular weight of 252.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 252.089877630 g/mol .科学的研究の応用
Chemical Reactions and Derivatives
- 4-Acylmethylene-1, 3 (2H, 4H)-isoquinolinediones, including compounds like 4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione, have been studied for their reactions with malononitrile, leading to the formation of pyrano and furo derivatives with potential in various chemical applications (Fujimaki et al., 1985).
- Catalytic hydrogenation and reduction processes of similar compounds have been explored, offering pathways to new derivatives that could be significant in the development of new chemical entities (Elliott & Takekoshi, 1976).
Photoreactive Properties and Applications
- Investigations into the photooxygenations of 1,3-isoquinolinediones have revealed the potential for these compounds in light-mediated chemical reactions, an area of interest for photochemistry and materials science (Ke-Qing et al., 1998).
Structural and Synthetic Chemistry
- The structure and synthesis of various isoquinoline derivatives, including those related to 4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione, have been a focus, contributing to the field of synthetic organic chemistry and the development of new medicinal compounds (Zhao & Eguchi, 1997).
Electrophilic Cyclization Reactions
- Research on electrophilic cyclization reactions involving 2-alkynyl-1-methylene azide aromatics has opened up new synthetic routes for highly substituted isoquinolines, which can be pivotal in medicinal chemistry and drug design (Fischer et al., 2008).
Electrochromic and Luminescent Properties
- Studies on low-molecular weight compounds related to isoquinolinediones have shown potential applications in electroluminescent layers and organic light-emitting devices, indicating their significance in material sciences and engineering (Dobrikov et al., 2011).
Safety and Hazards
The compound may cause an allergic skin reaction . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air . If swallowed, the mouth should be rinsed with water . It is recommended to wear protective gloves, protective clothing, and eye/face protection when handling the compound .
作用機序
Target of Action
BYK204165 is a potent and selective inhibitor of the poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a nuclear enzyme that is activated by DNA strand breaks and plays a role in regulating various cellular processes such as DNA repair, cell apoptosis, organ dysfunction, or necrosis .
Mode of Action
BYK204165 inhibits cell-free recombinant human PARP-1 (hPARP-1) with a pIC50 of 7.35 (pKi=7.05), and murine PARP-2 (mPARP-2) with a pIC50 of 5.38 . It displays 100-fold selectivity for PARP-1 . This means that BYK204165 binds to the active site of the PARP1 enzyme, preventing it from catalyzing the poly(ADP-ribosyl)ation (PARylation) process, a post-translational modification of proteins .
Biochemical Pathways
The inhibition of PARP1 by BYK204165 affects the DNA repair pathway. PARP1 is known to play a crucial role in the base excision repair (BER) pathway, a key pathway for repairing single-strand breaks in DNA . By inhibiting PARP1, BYK204165 can disrupt the BER pathway, leading to an accumulation of DNA damage and potentially cell death .
Pharmacokinetics
It is known that byk204165 has a short half-life (t1/2) of 23 minutes measured at rat microsomes in vitro . This suggests that the compound may be rapidly metabolized and eliminated from the body, which could impact its bioavailability.
Result of Action
The inhibition of PARP1 by BYK204165 can lead to an accumulation of DNA damage in cells, as the BER pathway is disrupted . This could potentially lead to cell death, particularly in cancer cells that have high levels of DNA damage. Therefore, BYK204165 could have potential therapeutic applications in the treatment of cancer .
特性
IUPAC Name |
(4Z)-4-[(1-methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-17-8-4-5-10(17)9-13-11-6-2-3-7-12(11)14(18)16-15(13)19/h2-9H,1H3,(H,16,18,19)/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYSIDSTHDDAJW-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C2C3=CC=CC=C3C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C\2/C3=CC=CC=C3C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione | |
CAS RN |
1104546-89-5 | |
| Record name | 1104546-89-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















